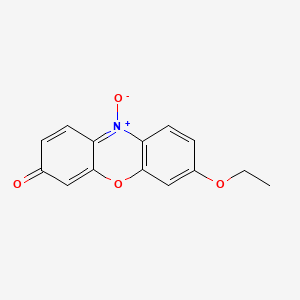

7-Ethoxyresorufin N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Ethoxyresorufin N-Oxide (7-ERNO) is a potent and selective fluorescent probe that is used in a variety of scientific research applications. It is a derivative of the resorufin family of compounds, which are known for their ability to detect reactive oxygen species (ROS) and other reactive nitrogen species (RNS). 7-ERNO has been used in a variety of research applications, including studies of cell signaling, gene expression, and metabolic processes. It is also used in drug screening, toxicology studies, and in the development of new drugs.

Scientific Research Applications

- EROD Assay : The 7-ethoxy-resorufin-O-deethylase (EROD) assay is widely used in biomonitoring studies of persistent organic pollutants (POPs). EROD activity serves as a sensitive biomarker for exposure to planar halogenated hydrocarbons and structurally similar compounds . It predicts the toxicity of chemicals in various models, both in vitro and in vivo.

- CYP1A1 : 7-ERON is a fluorogenic substrate and competitive inhibitor of CYP1A1. Upon enzymatic cleavage by CYP1A1, it releases resorufin, which can be quantified using fluorescence. CYP1A1 induction is often used as an indicator of aryl hydrocarbon receptor (AHR) activation, especially in response to polycyclic aromatic hydrocarbons (PAHs) and other POPs .

- EROD as a Readout : EROD assays are rapid and relatively inexpensive. They are employed in high-throughput screening to evaluate the effects of various compounds on CYP1A1 activity. However, normalization to total protein values has limitations in such assays .

Biomonitoring and Toxicity Assessment

CYP1A1 Induction and AHR Activation

Cell-Based Assays and High-Throughput Screening

Mechanism of Action

Target of Action

The primary target of 7-Ethoxyresorufin N-Oxide is the Cytochrome P450 enzyme, specifically the CYP1A1 isoform . This enzyme plays a crucial role in the metabolism of xenobiotics and several endogenous chemicals .

Mode of Action

7-Ethoxyresorufin N-Oxide acts as a fluorometric substrate and a competitive inhibitor of the CYP1A1 enzyme . It competes with other substrates for the active site of the enzyme, thereby inhibiting the enzyme’s activity . Additionally, it also inhibits NO synthase .

Biochemical Pathways

The interaction of 7-Ethoxyresorufin N-Oxide with CYP1A1 affects the metabolic pathways involving this enzyme. The inhibition of CYP1A1 can impact the metabolism of various xenobiotics and endogenous chemicals . The inhibition of NO synthase can also affect the production of nitric oxide, a key signaling molecule in various physiological processes .

Pharmacokinetics

Given its role as a substrate and inhibitor of cyp1a1, it is likely that it undergoes metabolism by this enzyme .

Result of Action

The inhibition of CYP1A1 by 7-Ethoxyresorufin N-Oxide can lead to changes in the metabolism of various substances, potentially affecting their bioavailability and biological effects . The inhibition of NO synthase can impact the production of nitric oxide, potentially influencing various physiological processes .

properties

IUPAC Name |

7-ethoxy-10-oxidophenoxazin-10-ium-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPCTJAXIHCATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747744 |

Source

|

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethoxyresorufin N-Oxide | |

CAS RN |

3705-80-4 |

Source

|

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)

![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)